Hexamethylenetriperoxidediamine

Description

Historical Trajectories of Hexamethylenetriperoxidediamine Academic Inquiry

The academic journey of this compound (HMTD) began in 1885 with its first synthesis by Legler, who used formaldehyde (B43269), ammonium (B1175870) sulfate, and hydrogen peroxide. huji.ac.il The initial focus of research was on its fundamental synthesis and the determination of its molecular structure. In 1900, Baeyer and Villiger proposed the now-accepted cage-like structure. huji.ac.iluri.edu A significant development in its synthesis occurred when von Girsewald introduced a method using the more direct precursors of hexamine, citric acid, and hydrogen peroxide. huji.ac.il

Early in the 20th century, the potent initiating properties of HMTD, noted to be greater than mercury fulminate, led to its consideration for use in blasting caps (B75204) for mining applications. wikipedia.org However, concerns over its chemical stability meant it was eventually superseded by more stable compounds like dextrinated lead azide. wikipedia.org Despite its limited industrial and military use due to slow decomposition in storage, academic interest persisted, driven by its unusual structure and chemical properties. sciencemadness.org

The mid-to-late 20th century and the early 21st century saw a resurgence in HMTD research, largely propelled by the needs of forensic science and homeland security. hilarispublisher.comunl.edu The ease of its synthesis from commercially available materials made it a compound of interest, necessitating the development of new and sensitive analytical methods for its detection. hilarispublisher.comresearchgate.net

Epistemological Foundations and Evolution of this compound Studies

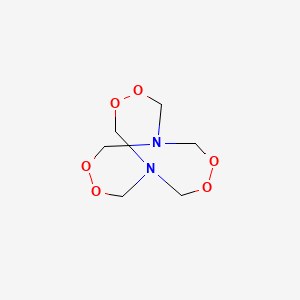

The scientific understanding of HMTD has evolved significantly with advancements in analytical technology. Early structural hypotheses were based on classical chemical reactions and elemental analysis. The structure proposed by Baeyer and Villiger in 1900 was eventually confirmed through a variety of modern spectroscopic and crystallographic techniques. uri.edudss.go.th

By 1984, Nuclear Magnetic Resonance (NMR) spectroscopy provided definitive evidence for the cage structure, and a year later, X-ray crystallography offered a detailed view of its three-dimensional arrangement. uri.edupreterhuman.net The crystallographic studies revealed an unusual and highly strained molecular geometry, with the bridgehead nitrogen atoms having a planar, rather than the typical pyramidal, coordination. huji.ac.ilpreterhuman.net This structural feature is thought to contribute to its low thermal stability. huji.ac.il

The development of chromatographic techniques has been crucial for studying HMTD, particularly for trace analysis. Due to its thermal lability, traditional Gas Chromatography/Mass Spectrometry (GC/MS) was challenging. dss.go.th This led to the development of specialized GC/MS methods with controlled injector temperatures and the widespread adoption of Liquid Chromatography/Mass Spectrometry (LC/MS), which is better suited for thermally sensitive compounds. hilarispublisher.comdss.go.th Modern analytical studies also employ techniques like Headspace Solid-Phase Microextraction (HS-SPME) to analyze the volatile organic compounds produced during HMTD's decomposition, which can aid in its detection. unl.edu Differential Scanning Calorimetry (DSC) has been used to evaluate its thermal stability and decomposition kinetics. uri.edu

Interdisciplinary Research Paradigms and Future Scholarly Directions for this compound

Current and future research on HMTD is characterized by its interdisciplinary nature, combining principles from organic chemistry, analytical chemistry, physical chemistry, and computational science.

Analytical Chemistry: A primary focus remains on developing faster, more sensitive, and selective detection methods. researchgate.net This includes the refinement of LC/MS techniques, ion mobility spectrometry (IMS), and electrochemical sensors. researchgate.netdss.go.th Research into the headspace analysis of HMTD's decomposition products, such as formic acid and formaldehyde, is ongoing to create reliable vapor-based detection systems. unl.edu

Physical and Computational Chemistry: Computational studies, such as those using density functional theory, have complemented experimental findings by providing deeper insights into HMTD's molecular structure, stability, and decomposition pathways. uri.edu Future work will likely involve more advanced modeling to predict the behavior of HMTD under various conditions and to understand the nuances of its decomposition mechanisms, which appear to change with temperature. uri.edu

Materials Science: Research is exploring the impact of aging, synthesis methods, and storage conditions on the stability and sensitivity of HMTD. unl.edutandfonline.com Understanding how factors like humidity and the presence of additives affect its decomposition is crucial. huji.ac.il Studies comparing freshly synthesized batches with aged ones using techniques like Raman spectroscopy aim to correlate the chemical composition with its physical properties. tandfonline.com

Future scholarly directions will likely focus on creating a more comprehensive understanding of its decomposition chemistry to enhance safety protocols and detection technologies. There is also a need for broader studies on the environmental prevalence and fate of HMTD, along with the standardization of sampling and analytical methodologies for forensic applications. rsc.org

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,4,8,9,12,13-Hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane | wikipedia.org |

| Chemical Formula | C₆H₁₂N₂O₆ | wikipedia.org |

| Molar Mass | 208.17 g/mol | wikipedia.orgnih.gov |

| Appearance | White crystalline solid | wikipedia.org |

| Density | 1.57 g/cm³ | wikipedia.org |

| Decomposition Temperature | 75 °C | wikipedia.org |

Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Trigonal | preterhuman.net |

| Space Group | R3m | preterhuman.net |

| N-C Bond Distance | 1.421 (8) Å | preterhuman.net |

| C-N-C Angles | 120.0° | sciencemadness.org |

| C-O-O-C Torsion Angle | 130° | sciencemadness.orgpreterhuman.net |

Structure

3D Structure

Properties

IUPAC Name |

3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O6/c1-7-2-11-13-5-8(4-10-9-1)6-14-12-3-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWPNDNFTFSCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2COOCN(COO1)COOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074804 | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-66-9 | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of Hexamethylenetriperoxidediamine Formation

Established Reaction Pathways for Hexamethylenetriperoxidediamine Synthesis

Investigation of Hexamine-Peroxide Condensation Reactions

The most common and historically significant method for synthesizing HMTD involves the reaction of hexamine (also known as hexamethylenetetramine) with hydrogen peroxide. huji.ac.ilwikipedia.org This condensation reaction is typically catalyzed by an acid. huji.ac.il The structure of HMTD, a cage-like molecule, was proposed in 1900 and later confirmed by X-ray analysis in 1985. at.ua The unusual trigonal planar geometry of the bridgehead nitrogen atoms within this structure is thought to contribute to the molecule's sensitivity. wikipedia.orguri.edu

Isotopic labeling studies have been instrumental in understanding the reaction. When synthesis is carried out with a mixture of ¹⁴N and ¹⁵N labeled hexamine, the resulting HMTD shows a scrambling of the ¹⁵N label, suggesting that the formation of HMTD proceeds from the dissociation of hexamine. uri.edu Further studies using isotopically distinct sources of hydrogen peroxide have shown that the hydrogen atoms in the HMTD molecule are derived from the hexamine and not from the hydrogen peroxide. uq.edu.au

Catalytic Effects and Reaction Condition Optimization in this compound Formation

The synthesis of HMTD is significantly influenced by the choice of acid catalyst and other reaction conditions.

Catalytic Effects:

Various acids have been employed to catalyze the hexamine-peroxide reaction, with citric acid being the most commonly used and generally considered superior, providing yields of up to 50%. huji.ac.ilwikipedia.org Other acids such as acetic acid and dilute sulfuric acid can also be used. wikipedia.org Studies have shown that while monoprotic acids like acetic acid, trifluoroacetic acid, formic acid, and nitric acid give poor yields when used in a 1.1:1 molar ratio to hexamine, their yields become comparable to citric acid when the ratio is increased to 2.2:1. huji.ac.il Diprotic and triprotic acids like sulfuric acid, phosphoric acid, and oxalic acid have also been used. huji.ac.il Interestingly, HMTD can form without an acid catalyst, though the reaction takes a significantly longer time, on the order of 5 to 7 days. at.ua

Reaction Condition Optimization:

The concentration of hydrogen peroxide is a critical factor, with concentrations of at least 12% w/w being necessary for reasonable yields. wikipedia.org The reaction is often conducted in an ice bath to control the temperature. huji.ac.il Purification of the crude HMTD product by washing with water to remove the acid catalyst and then with a solvent like methanol (B129727) to aid in drying is crucial, as the presence of residual acid can destabilize the final product. huji.ac.iluri.edu

The table below summarizes the effect of different acid catalysts on the synthesis of HMTD.

| Catalyst | Molar Ratio (Hexamine:Acid) | Observations |

| Citric Acid | ~1:1.1 | Considered superior, yields up to 50% |

| Acetic Acid | 1.1:1 | Poor yield |

| Acetic Acid | 2.2:1 | Yields comparable to citric acid |

| Trifluoroacetic Acid | 1.1:1 | Poor yield |

| Trifluoroacetic Acid | 2.2:1 | Yields comparable to citric acid |

| Formic Acid | 1.1:1 | Poor yield |

| Formic Acid | 2.2:1 | Yields comparable to citric acid |

| Nitric Acid | 1.1:1 | Poor yield |

| Nitric Acid | 2.2:1 | Yields comparable to citric acid |

| Sulfuric Acid | ~1:1.1 | Used as a catalyst |

| Phosphoric Acid | ~1:1.1 | Used as a catalyst |

| Oxalic Acid | ~1:1.1 | Used as a catalyst |

| None | N/A | Forms after 5-7 days |

Advanced Exploration of Novel this compound Synthetic Routes

Utilization of Formaldehyde (B43269), Hydrogen Peroxide, and Ammonium (B1175870) Hydroxide (B78521) Systems

A novel synthetic route to HMTD has been discovered through the reaction of formaldehyde, hydrogen peroxide, and ammonium hydroxide. at.uaresearchgate.net This method has led to the formation of a new polymorph of HMTD, which was previously only predicted by computational methods. at.uaresearchgate.net The synthesis involves mixing formaldehyde and hydrogen peroxide, followed by the dropwise addition of concentrated ammonium hydroxide in an ice bath. at.ua The resulting white precipitate is then collected and dried. at.ua

The addition of formaldehyde to the traditional hexamine-based synthesis has also been shown to accelerate the reaction, with HMTD precipitating within 2 hours, compared to the 5 to 6 hours required without it. huji.ac.il This acceleration is attributed to the in-situ formation of bis(hydroxymethyl) peroxide (BHMP), which can then react to form HMTD without the need for the initial degradation of hexamine. huji.ac.il

Kinetic Product Formation under Varied pH Regimes

The pH of the reaction medium plays a crucial role in the formation of HMTD. The traditional synthesis is acid-catalyzed, indicating that an acidic environment is favorable. huji.ac.ilwikipedia.org However, the novel synthesis using ammonium hydroxide demonstrates that HMTD can also be formed under basic conditions. at.ua It was observed that when the ammonium counterion was more basic, HMTD formation was successful, resulting in the new polymorph, HMTD II. at.ua Conversely, in reaction mixtures where HMTD was not formed, the solution was found to be very acidic, likely due to the decomposition of hydrogen peroxide and formaldehyde into formic acid. at.ua

The stability of HMTD is also pH-dependent. The presence of water and citric acid destabilizes HMTD, making thorough purification after synthesis essential to prevent unexpected decomposition. huji.ac.iluri.edu

Mechanistic Studies of this compound Formation Pathways

Mechanistic studies, primarily employing isotopic labeling and mass spectrometry, have shed light on the complex pathways of HMTD formation. uri.edu The scrambling of the ¹⁵N label in experiments with labeled hexamine strongly supports a mechanism involving the initial dissociation of hexamine. uri.edu This decomposition is believed to yield methylimine and formaldehyde. uq.edu.auresearchgate.net

Two main mechanistic proposals have been put forward based on these findings. One proposal involves the reaction of formaldehyde and hydrogen peroxide to form bis(hydroxymethyl) peroxide (BHMP), and the reaction of imine and hydrogen peroxide to form bis(methylamine) peroxide (BMAP). huji.ac.il These intermediates are then thought to combine to form the HMTD cage structure. The use of ¹³C labeled formaldehyde in synthesis has shown that the label appears in both the HMTD and the hexamine, supporting the incorporation of formaldehyde-derived species like BHMP into the final product. huji.ac.il

Another key aspect is the source of the hydrogen atoms in the HMTD molecule. Isotope labeling experiments have provided evidence that all the hydrogen atoms of HMTD are derived from the methylene (B1212753) bridges of hexamine, with no incorporation of hydrogen atoms from hydrogen peroxide. researchgate.net

The table below outlines the key proposed intermediates and their roles in the formation of HMTD.

| Intermediate | Precursors | Proposed Role in HMTD Formation |

| Methylimine | Hexamine | Product of hexamine decomposition, precursor to BMAP |

| Formaldehyde | Hexamine | Product of hexamine decomposition, precursor to BHMP |

| Bis(hydroxymethyl) peroxide (BHMP) | Formaldehyde, Hydrogen Peroxide | Key intermediate that incorporates into the HMTD structure |

| Bis(methylamine) peroxide (BMAP) | Imine, Hydrogen Peroxide | Proposed intermediate that combines with BHMP |

Isotopic Labeling Approaches for Reaction Pathway Determination

Isotopic labeling has been a powerful tool for deciphering the reaction mechanism of HMTD formation. These studies have provided critical insights into whether the hexamine cage structure remains intact or undergoes dissociation during the synthesis.

One of the key questions addressed by isotopic labeling is the origin of the atoms in the final HMTD molecule. Experiments using stable isotope ratio mass spectrometry have shown that the hydrogen atoms in HMTD are derived from the methylene bridges of the hexamine precursor, not from the hydrogen peroxide. researchgate.netresearchgate.net In studies where HMTD was synthesized using two different isotopically distinct sources of hydrogen peroxide, there was no significant difference in the δ²H compositions of the resulting HMTD, confirming that hydrogen from hydrogen peroxide is not incorporated into the final product. researchgate.net

Furthermore, labeling studies using nitrogen-15 (B135050) (¹⁵N) have been instrumental in demonstrating that the formation of HMTD proceeds through a complete breakdown of the hexamine molecule. huji.ac.il In a pivotal experiment, HMTD was synthesized from a 1-to-1 molar mixture of unlabeled ¹⁴N-hexamine and fully labeled ¹⁵N-hexamine. huji.ac.il Mass spectrometric analysis of the resulting HMTD revealed a statistical distribution of the isotopes, with the unlabeled ([M+H]⁺ at m/z 209), single-labeled ([M+H]⁺ at m/z 210), and double-labeled ([M+H]⁺ at m/z 211) species appearing in a 1:2:1 ratio. huji.ac.il This scrambling of the nitrogen labels provides strong evidence against a mechanism where the hexamine cage remains intact and instead supports a pathway involving complete dissociation of hexamine into smaller fragments, such as formaldehyde and imine species, which then reassemble to form HMTD. huji.ac.ilresearchgate.net

These findings collectively suggest a mechanism that begins with the acid-catalyzed degradation of hexamine into smaller building blocks, which then react with hydrogen peroxide to form the final HMTD structure. researchgate.netresearchgate.net

| Isotopic Label | Experimental Setup | Key Finding | Conclusion | Source(s) |

|---|---|---|---|---|

| ¹⁵N | Synthesis with a 1:1 mixture of ¹⁴N-hexamine and ¹⁵N-hexamine. | Mass spectrometry showed a 1:2:1 ratio for unlabeled, single-labeled, and double-labeled HMTD products. | The hexamine molecule completely dissociates during the reaction. | huji.ac.il |

| δ²H | Synthesis using two isotopically distinct sources of hydrogen peroxide. | No significant difference was found in the δ²H composition of the HMTD product. | Hydrogen atoms in HMTD are derived from the hexamine precursor, not from hydrogen peroxide. | researchgate.net |

| δ¹³C, δ¹⁵N, δ²H | Stable isotopic analysis of hexamine precursors and HMTD products. | Changes in isotopic compositions from hexamine to HMTD are consistent with a reaction mechanism involving the decomposition of hexamine. | Supports a mechanism where hexamine breaks down into methylimine and formaldehyde. | researchgate.netresearchgate.net |

Spectroscopic Identification and Characterization of Reaction Intermediates (e.g., Hexamine N-Oxide)

While isotopic labeling studies have established that HMTD formation proceeds via the decomposition of hexamine, the direct spectroscopic identification of the transient intermediates involved in the reaction pathway remains a significant challenge. Researchers have proposed several potential intermediates based on mechanistic hypotheses.

Mechanisms have been put forward that involve the initial acid-catalyzed degradation of hexamine to formaldehyde and methylamine (B109427) or imine species. researchgate.netresearchgate.net These smaller molecules are then thought to react with hydrogen peroxide. One proposed pathway involves the formation of intermediates such as bis(hydroxymethyl) peroxide (BHMP) from the reaction of formaldehyde and hydrogen peroxide. huji.ac.il This could then react with other intermediates to eventually form the HMTD cage. Another proposed mechanism speculates that an intermediate like tetramethylene diperoxide diamine (TMDD) could be formed en route to HMTD. huji.ac.il However, despite these proposals, the positive identification of any synthesis intermediates through spectroscopic techniques has not been definitively reported in the literature. huji.ac.il

The search for intermediates like a putative hexamine N-oxide has also not yielded direct observational evidence during the synthesis. The inherent instability of peroxide compounds and the complexity of the reaction mixture make it difficult to isolate and characterize these transient species using methods like NMR or IR spectroscopy. As a result, the definitive spectroscopic characterization of HMTD synthesis intermediates is still considered an area for future research. huji.ac.il

Theoretical Modeling of this compound Synthesis Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has been applied to study the structure and properties of HMTD. researchgate.netat.uaearthlinepublishers.com These studies have provided insights into the unusual planar geometry of the bridgehead nitrogen atoms and have been used to investigate the molecule's stability and decomposition pathways. huji.ac.ilearthlinepublishers.comuri.edu

However, based on available research, the application of theoretical modeling specifically to the energetics of the HMTD synthesis pathway is not extensively documented. While DFT has been used to calculate the energy differences of transition states and intermediates along possible decomposition pathways, similar computational studies detailing the reaction coordinates and activation barriers for the formation of HMTD from hexamine and hydrogen peroxide are not prominently featured in the scientific literature. huji.ac.il Elucidating the synthesis energetics through theoretical modeling would be a valuable step in fully understanding the reaction mechanism, but it remains an area requiring further investigation.

Molecular Structure and Conformational Analysis of Hexamethylenetriperoxidediamine

Advanced Crystallographic Investigations of Hexamethylenetriperoxidediamine Polymorphism

Crystallographic techniques are fundamental to understanding the precise three-dimensional arrangement of atoms in HMTD and have been crucial in identifying its different crystalline forms, or polymorphs.

Single crystal X-ray diffraction (SC-XRD) provides the most definitive information about a molecule's crystal structure. nih.govyoutube.comyoutube.com In this technique, a single, well-ordered crystal is irradiated with X-rays, and the resulting diffraction pattern allows for the unambiguous determination of atomic positions, bond lengths, and bond angles. youtube.comyoutube.com The initial confirmation of HMTD's molecular structure was achieved through X-ray analysis in 1985. tandfonline.com Later work involving recrystallization and SC-XRD analysis revealed that the common crystalline form of HMTD is racemic, meaning it contains an equal mixture of right- and left-handed enantiomers (chiral forms). researchgate.netresearchgate.net

Powder X-ray diffraction (PXRD) is a complementary and more commonly used technique for the routine characterization and identification of crystalline materials. libretexts.orgwikipedia.org Instead of a single crystal, PXRD uses a finely powdered sample containing a vast number of microcrystals in random orientations. libretexts.org The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it an essential tool for identifying polymorphs. h-and-m-analytical.com For HMTD, PXRD has been instrumental in distinguishing between its different polymorphic forms. tandfonline.comat.uatandfonline.com The patterns for each polymorph show distinct differences in peak positions and intensities, particularly in the 10–20 degree 2θ range, where the pattern for the second polymorph is notably more complex. tandfonline.comat.ua

HMTD is known to exist in at least two polymorphic forms, often designated HMTD I and HMTD II. tandfonline.com

HMTD I: This is the commonly synthesized and more stable polymorph. Crystallographic studies have shown that it possesses D₃ symmetry. researchgate.netresearchgate.net This form results from the typical synthesis route using an acid catalyst, such as citric acid. tandfonline.com

HMTD II: A second, less stable polymorph was discovered through an alternative synthesis pathway involving the reaction of formaldehyde (B43269), hydrogen peroxide, and ammonium (B1175870) hydroxide (B78521), without an acid catalyst. tandfonline.comat.uatandfonline.com This polymorph is believed to consist of a different conformer of the HMTD molecule, likely having C₂ symmetry, a structure that had been predicted by computational methods prior to its experimental discovery. tandfonline.comresearchgate.netat.ua

The existence of these polymorphs is a direct result of the molecule's conformational flexibility. HMTD exhibits atropisomerism, a type of stereoisomerism resulting from hindered rotation around single bonds. This leads to distinct, non-interconvertible (at least without significant energy input) shapes. The two main atropisomers are the P-enantiomer (dextral, or right-handed twist of the peroxide bonds) and the M-enantiomer (sinister, or left-handed twist). researchgate.netresearchgate.net Computational studies have predicted that the energy barrier for the interconversion between the P- and M-forms is relatively low (16-17 kcal/mol), which allows for racemization (the formation of an equal mixture of both enantiomers) to occur at room temperature. researchgate.net

The interconversion between polymorphs is primarily induced by the crystallization conditions. The choice of reactants and catalysts directly influences which crystal form precipitates from the solution. tandfonline.comat.ua Thermal analysis using Differential Scanning Calorimetry (DSC) shows that both HMTD I and HMTD II exhibit a similar sharp exothermic decomposition at approximately 162°C, with neither showing a melting point before decomposition. tandfonline.comat.ua

Spectroscopic Probes for this compound Conformational Insights

Spectroscopic methods provide detailed information about the vibrational and electronic properties of HMTD, offering insights into its conformational state in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and studying their dynamic behavior. nih.govnih.gov For HMTD, ¹H NMR analysis in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) confirms the molecule's covalent structure. at.ua

Crucially, NMR has also been used to probe the conformational landscape of HMTD. Even before the second polymorph was isolated, studies using specialized NMR reagents suggested the existence of different molecular conformations in solution. tandfonline.comat.uatandfonline.com NMR spectroscopy can detect the presence of multiple conformers in dynamic equilibrium and, through advanced techniques, can quantify their relative populations and the kinetics of their interconversion. nih.govnih.govresearchgate.net While the solid state may trap a specific conformer in a crystal lattice, the solution phase allows the molecule to explore various shapes, and NMR provides a window into these dynamic processes. nih.govnih.gov

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the molecular structure and symmetry of a compound, making it particularly useful for analyzing solid-state samples. researchgate.net It has been effectively used to characterize and differentiate the two known polymorphs of HMTD. tandfonline.comat.uatandfonline.com The Raman spectra of HMTD I and HMTD II display clear and reproducible differences. tandfonline.com For instance, the low-wavenumber region of the spectrum, which corresponds to low-energy lattice vibrations and whole-molecule motions, is distinct for each polymorph. tandfonline.com

The technique is also a key tool for investigating the D₃ symmetry of the common HMTD I polymorph. researchgate.netresearchgate.net The number and position of Raman-active bands are determined by the molecule's symmetry, and the observed spectrum for HMTD I is consistent with the selection rules for a D₃ point group. A characteristic feature in the Raman spectrum of HMTD is the strong band at approximately 777 cm⁻¹, which is assigned to a symmetric peroxide vibrational mode. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy, like Raman spectroscopy, probes the vibrational modes of a molecule. However, the two techniques are governed by different selection rules, often providing complementary information. researchgate.net FT-IR spectroscopy is an excellent tool for "fingerprinting" a compound, as the resulting spectrum of absorption bands is unique to that molecule's structure. nih.govnih.gov

The FT-IR spectrum of HMTD shows several characteristic absorption bands that can be used for its identification. researchgate.netresearchgate.net These bands correspond to the stretching and bending vibrations of its constituent functional groups. The relative intensities of certain bands can differ significantly between FT-IR and Raman spectra. For example, the asymmetric peroxide stretches at approximately 870 cm⁻¹ and 945 cm⁻¹ are much stronger in the IR spectrum, whereas the symmetric stretch at 777 cm⁻¹ is the dominant feature in the Raman spectrum. researchgate.net This complementarity is valuable for a comprehensive structural analysis and for discriminating between polymorphs, as subtle changes in crystal packing and molecular conformation can lead to detectable shifts in the vibrational frequencies and intensities.

Decomposition Pathways and Mechanistic Studies of Hexamethylenetriperoxidediamine

Thermal Decomposition Mechanisms of Hexamethylenetriperoxidediamine

The thermal decomposition of HMTD has been investigated across a range of temperatures, revealing significant changes in reaction kinetics and products.

Identification and Profiling of Volatile Decomposition Products and Signatures

HMTD readily decomposes even under ambient conditions, producing a variety of volatile organic compounds (VOCs) that constitute its vapor signature. nih.govresearchgate.net This decomposition is a key factor in the indirect detection of HMTD, as the parent molecule has a very low vapor pressure. nih.govresearchgate.net The composition of these volatile products can be analyzed using techniques such as solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.net

Studies have identified a range of decomposition products in the headspace above solid HMTD. These include acids, amines, and amides. nih.gov At ambient temperatures, formic acid is often the most abundant decomposition product, while formaldehyde (B43269) is also commonly detected. researchgate.net Other identified volatile products include ammonia (B1221849), trimethylamine (B31210), acetic acid, formamide, and dimethylformamide. nih.govresearchgate.net

At elevated temperatures, the profile of decomposition gases changes significantly. In thermolysis studies conducted between 100°C and 180°C, the primary gaseous product up to 150°C was carbon dioxide (CO2), along with trimethylamine and ammonia. uri.eduuri.edu However, above 150°C, a shift occurs, and carbon monoxide (CO) becomes the major gaseous product, while trimethylamine is not observed in the presence of air. uri.eduuri.edu This change suggests a possible shift in the decomposition mechanism or the occurrence of secondary reactions at higher temperatures. uri.edu For instance, the absence of trimethylamine at higher temperatures under air is thought to be due to its oxidation. uri.eduuri.edu

Table 1: Identified Volatile Decomposition Products of HMTD

| Product Name | Chemical Formula | Condition of Observation | Source(s) |

|---|---|---|---|

| Formic Acid | HCOOH | Ambient/Headspace | nih.gov, researchgate.net |

| Ammonia | NH₃ | Ambient/Headspace, Thermal (≤150°C) | nih.gov, uri.edu |

| Trimethylamine | (CH₃)₃N | Ambient/Headspace, Thermal (≤150°C) | nih.gov, uri.edu, researchgate.net |

| Formamide | CH₃NO | Ambient/Headspace | nih.gov, researchgate.net |

| Formaldehyde | CH₂O | Ambient/Headspace | researchgate.net |

| Acetic Acid | CH₃COOH | Ambient/Headspace | researchgate.net |

| Dimethylformamide | C₃H₇NO | Ambient/Headspace | researchgate.net |

| Carbon Dioxide | CO₂ | Thermal (100-150°C) | uri.edu, uri.edu |

| Carbon Monoxide | CO | Thermal (≥160°C) | uri.edu, uri.edu |

| N,N'-methylenebis(formamide) | C₃H₆N₂O₂ | Headspace at elevated temperatures | researchgate.net |

Kinetic Investigations of this compound Degradation Processes

Kinetic studies of HMTD's thermal decomposition show that the process follows first-order kinetics at temperatures up to 150°C. uri.eduuri.edu This indicates that the rate of decomposition is directly proportional to the concentration of HMTD. Isothermal studies in the range of 100-150°C determined an activation energy (Ea) of 107 kJ/mol (approximately 25.5 kcal/mol) and a pre-exponential factor (A) of 4.21 x 10¹⁰ s⁻¹. uri.edu Differential scanning calorimetry (DSC) analysis yielded a higher activation energy of 165 kJ/mol (approximately 39.4 kcal/mol) with a pre-exponential factor of 1.5 x 10¹⁸ s⁻¹. uri.edu

Above 150°C, the decomposition becomes nearly instantaneous, signifying a rapid change in the degradation kinetics. uri.eduuri.edu This shift in kinetics is accompanied by the change in gaseous products noted previously. uri.edu A kinetic study of HMTD decomposition in solution also provided evidence for a proton-assisted decomposition reaction involving water. nih.gov

Table 2: Kinetic Parameters for the Thermal Decomposition of HMTD

| Method | Temperature Range (°C) | Activation Energy (Ea) | Pre-exponential Factor (A) | Order of Reaction | Source(s) |

|---|---|---|---|---|---|

| Isothermal Thermolysis | 100-150 | 107 kJ/mol (25.5 kcal/mol) | 4.21 x 10¹⁰ s⁻¹ | First-order | uri.edu |

Influence of Ambient and Storage Conditions on this compound Decomposition Products and Kinetics

The stability of HMTD and the profile of its decomposition products are significantly affected by ambient and storage conditions such as time, temperature, humidity, and even the method of synthesis. nih.govresearchgate.net The synthetic method has been shown to have the most significant effect on the composition of the headspace volatiles. nih.gov The age of the sample and environmental factors like temperature and humidity also alter the odor profile. researchgate.net

Decomposition occurs readily at room temperature, and studies have shown that water plays a role in the process. nih.govresearchgate.net Evidence suggests both a proton-assisted decomposition pathway with water and an intramolecular decomposition process that is facilitated by the presence of water. nih.gov For many explosives, physical and chemical properties can deteriorate during storage, potentially increasing sensitivity. researchgate.net While HMTD is considered chemically stable when pure and free from acids, bases, and metal ions, its sensitivity to decomposition is a critical factor. wikipedia.org

Theoretical Investigations of this compound Decomposition Pathways

Theoretical chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the decomposition mechanisms of HMTD at a molecular level. osti.gov

Density Functional Theory (DFT) Calculations of Reaction Energetics and Transition States

DFT calculations are a powerful tool for studying the behavior of organic explosives, offering a balance between accuracy and computational cost. osti.gov Various DFT functionals, such as B3LYP with basis sets like 6-31+G(d) or cc-pVTZ, have been used to investigate the structure and decomposition of HMTD. researchgate.netresearchgate.net These calculations help in understanding reaction energetics and mapping out potential energy surfaces, including the identification of transition states. osti.gov

Theoretical studies have examined the decomposition of HMTD in its neutral, anionic, and cationic forms. researchgate.net For instance, the monoanion form was calculated to undergo cleavage of two peroxide bonds and two C-H bonds, while the monocation and dication forms showed rupture of O-CH₂ bonds. researchgate.net DFT calculations have also been used to support fragmentation mechanisms observed in mass spectrometry experiments, such as the collision-induced dissociation of HMTD complexes. researchgate.net

Analysis of Homolytic and Heterolytic Cleavage Mechanisms in this compound Decomposition

Decomposition reactions proceed through the breaking of chemical bonds, which can occur via two primary mechanisms: homolytic and heterolytic cleavage. libretexts.org Homolytic cleavage involves the even distribution of the bonding electrons to each fragment, resulting in the formation of radicals. libretexts.orgyoutube.com Heterolytic cleavage involves one fragment retaining both electrons, leading to the formation of ions. libretexts.orgyoutube.com

For HMTD, both free radical (homolytic) and ionic (heterolytic) decomposition mechanisms have been proposed. uri.eduuri.edu Theoretical studies support the possibility of these pathways. An interesting finding from DFT calculations combined with experimental data is the observation of an unusual homolytic cleavage of the peroxide (O-O) bond in metal-complexed HMTD, which is followed by the elimination of a neutral formaldehyde molecule. researchgate.net This suggests that radical pathways are significant in the decomposition of HMTD. The initial step in many explosive decompositions is the cleavage of the weakest bond, which in the case of peroxide explosives like HMTD, is the O-O bond. The analysis of whether this bond breaks homolytically or heterolytically is key to understanding the subsequent reaction cascade.

Elucidation of Proton-Assisted and Intramolecular Decomposition Processes

The decomposition of this compound (HMTD) is a critical area of study, revealing the compound's inherent instability. Research has identified two primary pathways for its degradation in solution: a proton-assisted process and an intramolecular mechanism, both of which are notably facilitated by the presence of water. nih.gov

A kinetic study of HMTD's decomposition in solution highlighted a direct correlation between the rate of degradation and the presence of specific decomposition products in the headspace, such as formic acid, ammonia, trimethylamine, and formamides. nih.gov This provided strong evidence for a decomposition reaction that is assisted by protons, particularly in the presence of water. nih.gov The presence of water and acidic conditions, such as residual citric acid from synthesis, can destabilize HMTD, accelerating its breakdown. dntb.gov.ua

The proposed proton-assisted decomposition pathway likely involves the protonation of one of the peroxide bridges, weakening the O-O bond and initiating the fragmentation of the molecule. This acid-catalyzed degradation underscores the importance of thorough purification of HMTD to remove any acidic residues from its synthesis, which can otherwise lead to unanticipated and rapid decomposition. dntb.gov.ua

In addition to the proton-assisted route, evidence supports an intramolecular decomposition process. nih.gov Isotopic labeling studies using deuterium (B1214612) oxide (D₂O) have shown that the hydrogen transferred during decomposition primarily originates from the HMTD molecule itself, rather than from the surrounding solvent. huji.ac.il This suggests a mechanism where the molecule internally rearranges to break down. This intramolecular pathway is also observed to be facilitated by water, indicating a complex interplay between the molecule's inherent structure and its immediate chemical environment. nih.gov

Metabolic Transformation Pathways of this compound (Excluding Toxicity)

The biotransformation of HMTD has been investigated in in vitro systems to understand how biological environments process the compound. These studies focus on identifying metabolites and understanding the mechanisms of transformation, separate from toxicological endpoints.

Identification of Biologically Relevant Metabolites in In Vitro Systems

Studies utilizing liver microsomes have been instrumental in identifying the metabolic products of HMTD. tandfonline.comnih.gov In these in vitro systems, which simulate the metabolic processes of the liver, HMTD undergoes degradation into distinct metabolites. tandfonline.com Two potential metabolites have been identified through this research. tandfonline.comnih.gov The transformation appears to be a stepwise degradation of the original HMTD structure. huji.ac.il

The primary identified metabolites result from the partial breakdown of the parent compound's complex cage-like structure. These findings from in vitro metabolism studies provide a foundational understanding of how HMTD is structurally altered in a biological context. tandfonline.comnih.gov

Table 1: Identified Metabolites of this compound in In Vitro Systems

| Metabolite Name | Abbreviation |

| Tetramethylene diperoxide diamine alcohol aldehyde | TMDDAA |

| Tetramethylene peroxide diamine dialcohol dialdehyde (B1249045) | TMPDDD |

Data sourced from metabolism studies in liver microsomes. tandfonline.comnih.gov

Mechanistic Aspects of Biotransformation Processes

The biotransformation of HMTD is characterized by its rapid degradation in biological matrices. tandfonline.comnih.gov In vitro studies with human and canine blood demonstrated that HMTD is quickly broken down. tandfonline.com This rapid degradation suggests an efficient metabolic process.

The mechanism of biotransformation appears to involve a stepwise decomposition of the HMTD molecule. huji.ac.il The identification of metabolites like TMDDAA and TMPDDD supports a pathway where the parent molecule does not fully fragment at once but is instead sequentially broken down. huji.ac.iltandfonline.com This process likely involves enzymatic attacks on the HMTD structure. The transformation from a triperoxide diamine structure to diperoxide compounds like TMDDAA indicates the cleavage of at least one of the peroxide bridges and subsequent modification of the methylene-amine portions of the molecule. huji.ac.iltandfonline.com

While the specific enzymes responsible for HMTD metabolism have not been fully elucidated, the transformation process in liver microsomes points towards the involvement of xenobiotic-metabolizing enzymes. tandfonline.comnih.gov These enzymatic processes effectively dismantle the complex HMTD molecule into smaller, more fragmented structures.

Advanced Analytical Methodologies for Hexamethylenetriperoxidediamine Research

Chromatographic Techniques for Hexamethylenetriperoxidediamine and its Analytes

Chromatographic methods are fundamental in separating HMTD from complex matrices, a critical step for its accurate identification and quantification. Given HMTD's propensity to decompose at elevated temperatures, the optimization of these techniques is paramount. hilarispublisher.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) Applications and Method Optimization for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, its application to thermally labile compounds like HMTD requires careful method optimization to prevent decomposition in the heated injector port. hilarispublisher.comrsc.org Early attempts to analyze HMTD using GC/MS were often hindered by thermal degradation, leading to the detection of decomposition products rather than the intact molecule. hilarispublisher.comresearchgate.net

Recent research has focused on lowering the injector temperature to preserve the integrity of the HMTD molecule during analysis. hilarispublisher.com A significant breakthrough involves setting the injector temperature to 150°C, which allows for the successful analysis of HMTD without degradation. hilarispublisher.comresearchgate.net This optimized method has proven sensitive enough to detect HMTD in both liquid solutions and as solid traces. hilarispublisher.com For instance, concentrations as low as 0.1 ng in acetone (B3395972) solutions have been successfully analyzed using this approach. hilarispublisher.comresearchgate.net

Furthermore, the use of a direct insertion probe can overcome the challenges posed by HMTD's low vapor pressure, allowing for the detection of a strong molecular ion at m/z 208. hilarispublisher.com In selected ion monitoring (SIM) mode, characteristic ions at m/z 42, 176, and 208 are monitored to enhance specificity and sensitivity. hilarispublisher.com

| Parameter | Condition |

|---|---|

| Injector Temperature | 150°C |

| GC Oven Program | Hold at 80°C for 0 min, ramp at 16°C/min to 240°C (0 min) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (-70 eV) |

| MS Scan Range | m/z 40-500 |

| SIM Ions (uma) | 42, 176, 208 |

High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies for this compound and Related Compounds

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is particularly well-suited for the analysis of thermally labile and non-volatile compounds, making it an ideal technique for HMTD. researchgate.netrsc.orgrsc.org This method avoids the high temperatures associated with GC, thereby minimizing the risk of thermal decomposition. rsc.orgrsc.org

HPLC coupled with Atmospheric Pressure Chemical Ionization (APCI) and tandem mass spectrometry (MS/MS) has been successfully developed for the trace analysis of HMTD. researchgate.netastm.org This method allows for the simultaneous analysis of HMTD and other peroxide explosives, such as triacetonetriperoxide (TATP). researchgate.netastm.org Under optimized conditions, (pseudo-)molecular ions of HMTD can be obtained as the base peak, and product ions can be generated for confirmation in MS/MS analysis. researchgate.net For HMTD, the [HMTD-1]⁺ ion is often observed. astm.org

The detection limits for HMTD using HPLC-APCI-MS/MS are in the low nanogram to picogram range. rsc.orgresearchgate.net Specifically, a detection limit of 0.26 ng on-column has been achieved in full scan mode, which can be improved to 0.08 ng in selected reaction monitoring (SRM) mode. researchgate.net Another developed LC/MS method reported a potential lower detection limit of 20 pg/µl. rsc.org These sensitive methods have been successfully applied to identify HMTD in bulk powder samples and post-blast extracts. researchgate.net

| Method | Detection Limit |

|---|---|

| HPLC-MS (Full Scan) | 0.26 ng (on column) researchgate.net |

| HPLC-APCI-MS/MS (SRM) | 0.08 ng researchgate.net |

| LC/MS | 20 pg/µl rsc.org |

Headspace Solid Phase Microextraction (HS-SPME) Techniques for Vapor Profiling

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile organic compounds from a sample's headspace. hilarispublisher.comnews-medical.netmdpi.com This method is particularly useful for profiling the vapors of explosives, which is crucial for their detection. nih.gov

For HMTD, which has a very low vapor pressure, HS-SPME requires optimized conditions to be effective. hilarispublisher.com Research has shown that using a Polydimethylsiloxane (B3030410) (PDMS) fiber and exposing it to the headspace of a sample containing HMTD at ambient temperature (22°C) for a specific duration can successfully capture the analyte. hilarispublisher.com The subsequent desorption of the fiber in a GC injector at a controlled temperature of 150°C allows for the analysis of HMTD without degradation. hilarispublisher.comresearchgate.net

This technique has been successfully applied to detect HMTD traces in soil samples, simulating post-blast debris. hilarispublisher.com By exposing the SPME fiber for 1 hour at 22°C, HMTD was successfully detected by HS-SPME-GC/MS. hilarispublisher.com These findings demonstrate the capability of HS-SPME as a valuable tool for concentrating HMTD vapors for subsequent analysis, even from complex matrices. hilarispublisher.com

| Parameter | Condition |

|---|---|

| SPME Fiber | Polydimethylsiloxane (PDMS-100 µm) |

| Exposure Time (Solid Traces) | 10 min at 22°C |

| Exposure Time (Soil Simulation) | 1 hour at 22°C |

| Desorption Temperature | 150°C |

Advanced Spectrometric Approaches for this compound Detection

Spectrometric techniques offer rapid and sensitive detection of HMTD, particularly in vapor form, which is essential for security screening and field applications.

Ion Mobility Spectrometry (IMS) and Differential Ion Mobility Spectrometry (DMS) Principles and Applications in Vapor Detection

Ion Mobility Spectrometry (IMS) is a widely used technique for the rapid, on-site detection of trace amounts of explosives. inmm.orgdtic.milresearchgate.net It operates by separating ions based on their mobility through a drift gas under the influence of an electric field. mdpi.com However, conventional drift tube IMS (DT-IMS) can have limitations in resolving complex mixtures. mdpi.comnih.gov

Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is a variant of IMS that separates ions based on the difference in their mobility in high and low electric fields. mdpi.comresearchgate.net This provides an additional dimension of separation, enhancing selectivity. mdpi.com DMS has been successfully employed for the detection of HMTD vapors. mdpi.comnih.gov A key advantage of DMS is its ability to detect low concentrations of HMTD, even in the presence of interferents. mdpi.comresearchgate.net

To detect compounds with vastly different vapor pressures like HMTD (low) and TATP (high), a system utilizing two DMS detectors has been developed. semanticscholar.org One detector operates with a semi-permeable membrane for high-vapor-pressure explosives, while the other operates without a membrane for direct sample introduction of low-vapor-pressure compounds like HMTD. semanticscholar.org The addition of ammonia (B1221849) as a dopant gas to the carrier gas has been shown to improve the detection of HMTD by reducing the signal from interfering compounds. mdpi.comnih.govresearchgate.net

Ambient Mass Spectrometry Techniques (e.g., DART, OACI-TOF-MS) for Rapid Trace Analysis

Ambient mass spectrometry techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation, offering rapid screening capabilities. scispace.combruker.comjeol.com

Direct Analysis in Real Time (DART) mass spectrometry is a soft ionization technique that can rapidly analyze solids and liquids. scispace.comjeol.com DART-MS has been applied to the identification of HMTD from post-blast residues. scispace.com It has demonstrated the ability to detect HMTD at low nanogram levels. researchgate.net A thermal desorption DART-MS configuration has also been developed, which enhances sensitivity and reproducibility for trace analysis from swipe materials. nih.gov

Computational Chemistry and Quantum Mechanical Investigations of Hexamethylenetriperoxidediamine

Electronic Structure Calculations of Hexamethylenetriperoxidediamine

Electronic structure calculations are fundamental to understanding the properties and reactivity of HMTD. Density Functional Theory (DFT) has been a primary tool for these investigations, allowing for detailed analysis of the molecule's electronic characteristics.

Evaluation of Basis Set Dependency and Functional Selection in DFT Studies

The accuracy of Density Functional Theory (DFT) calculations heavily relies on the choice of the functional and the basis set. nih.gov The selection of an appropriate functional is critical as it approximates the exchange-correlation energy, a key component of the total electronic energy. nih.govstackexchange.com Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have been shown to be effective for many molecular properties. wikipedia.org For instance, the B3LYP functional, a popular hybrid functional, has been used in studies of HMTD. researchgate.netnih.gov Other functionals like PBE0, CAM-B3LYP, and ωB97XD have also been tested, with PBE0 showing superior performance in some cases for calculating excitation energies and oscillator strengths of explosives, including HMTD. nih.govconsensus.appresearchgate.net

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. nih.govchemrxiv.org A larger, more complete basis set generally yields more accurate results but at a higher computational cost. nih.gov Studies on HMTD and similar molecules have evaluated various Pople-style basis sets, such as 6-31G(d), 6-31+G(d), and 6-311+G(d,p). nih.govconsensus.appresearchgate.net Research has indicated that for accurate Raman spectra calculations of molecules like thymine (B56734) using the B3LYP functional, basis sets such as 6-31G(d,p), 6-31+G(d,p), and 6-11++G(d,p) provide the best agreement with experimental data. nih.gov The inclusion of diffuse functions (indicated by a "+" or "++") and polarization functions (indicated by letters in parentheses, like "d" and "p") is often necessary for an accurate description of electron distribution, especially in systems with lone pairs or for calculating properties like Raman intensities. nih.gov

For large systems or those involving transition metals, the choice of basis set and functional becomes even more critical, with recommendations to use triple-zeta basis sets for metal atoms and to include dispersion corrections. researchgate.net

| Functional | Basis Set(s) | Key Findings/Applications | Reference |

|---|---|---|---|

| B3LYP | 6-31+G(d) | Used to study the nearly planar sp2 hybridization of bridgehead nitrogen atoms in HMTD. | researchgate.net |

| PBE0 | 6-311+G(d,p) | Outperformed B3LYP, CAM-B3LYP, and ωB97XD in calculating excitation energies and oscillator strengths for HMTD and other explosives. | nih.gov |

| B3LYP | 6-31G(d,p), 6-31+G(d,p), 6-11++G(d,p) | Found to provide the best agreement with experimental Raman spectra for a related biomolecule, suggesting their suitability for HMTD vibrational analysis. | nih.gov |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

In the context of HMTD, FMO analysis helps to understand its sensitivity and decomposition pathways. The initial steps of many chemical reactions can be understood as an interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org For HMTD, the peroxide O-O bonds are expected to be weak and play a significant role in its instability. FMO analysis can reveal the localization of the HOMO and LUMO on these bonds, providing insights into which sites are most susceptible to electrophilic or nucleophilic attack, or to homolytic cleavage. Time-dependent DFT (TD-DFT) calculations, which are used to study excited states, often involve the analysis of natural transition orbitals (NTOs) for the most prominent electronic excitations, which are conceptually similar to FMOs for reactivity. nih.govconsensus.appresearchgate.net

| Concept | Description | Relevance to HMTD |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. Associated with nucleophilicity. | Indicates the sites most likely to donate electrons in a reaction, potentially initiating decomposition. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. Associated with electrophilicity. | Indicates the sites most susceptible to receiving electrons, which could also lead to decomposition. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability, which is a key characteristic of explosives like HMTD. |

Reaction Dynamics and Transition State Theory Applied to this compound

Understanding the reaction dynamics of HMTD is crucial for predicting its stability and decomposition mechanisms. Theoretical methods like transition state theory, combined with the mapping of potential energy surfaces, provide a framework for this analysis.

Potential Energy Surface Mapping for Intramolecular and Intermolecular Reactions

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable molecules (at energy minima), and the transition states that connect them (at saddle points). libretexts.org This "landscape" view allows for the theoretical exploration of reaction pathways, both within a single molecule (intramolecular) and between molecules (intermolecular). libretexts.orgquora.comchemistryguru.com.sgyoutube.com

Determination of Kinetic Rate Constants from Theoretical Models

Theoretical models can be used to determine the kinetic rate constants for various reactions, providing a quantitative measure of reaction speed. Transition state theory is a common approach where the rate constant is related to the free energy of activation, which is the energy difference between the reactants and the transition state on the potential energy surface.

For HMTD, theoretical calculations of kinetic rate constants can help to predict its shelf life and sensitivity under different conditions. A kinetic study of HMTD decomposition in solution has shown a correlation between the degradation rate and the presence of specific decomposition products in the headspace. nih.gov While direct theoretical calculation of rate constants for a complex molecule like HMTD is challenging, models can be developed and parameterized based on experimental data. For instance, in a different context, a kinetic model for [99mTc]-hexamethyl-propylene amine oxime distribution in the human brain involved fitting time-course data to a compartmental model to determine first-order rate constants for various processes. nih.gov Similar approaches, combining theoretical modeling with experimental data, can be applied to understand the decomposition kinetics of HMTD.

Advanced Modeling for Crystalline Properties of this compound

The properties of HMTD in the solid state are of great practical importance. Advanced modeling techniques can be used to investigate the crystalline properties of HMTD, providing insights into its solid-state behavior. This can include calculations of the crystal structure, density, and mechanical properties. Understanding the intermolecular forces that govern the packing of HMTD molecules in the crystal lattice is crucial for predicting its bulk properties, including its sensitivity to shock and impact. Recrystallization studies have shown that HMTD crystals are composed of both right- and left-handed forms, indicating a racemic mixture. researchgate.net Computational models can be used to explore the different possible crystal packings and their relative energies, helping to explain these experimental observations. Furthermore, modeling can be used to study the effects of defects and impurities on the stability and sensitivity of crystalline HMTD.

Environmental Fate and Degradation Mechanisms of Hexamethylenetriperoxidediamine

Assessment of Environmental Persistence and Transformation Pathways

The environmental fate of HMTD is governed by a complex interplay of physical, chemical, and biological processes that influence its persistence and transformation. nih.gov While HMTD itself has an exceedingly low vapor pressure, it is known to degrade under ambient conditions, producing volatile organic compounds that can aid in its detection. unl.edu

Elucidation of Degradation Processes in Diverse Environmental Matrices

The degradation of HMTD can occur through various abiotic and biotic pathways, with the rate and products of transformation being highly dependent on the specific environmental compartment. nih.gov

In aqueous environments , such as rivers or wastewater, the persistence of HMTD is a significant concern. Studies on wastewater treatment plant (WWTP) processes have shown that while biological treatment stages can remove a substantial portion of HMTD, complete removal is not always achieved. tandfonline.comtandfonline.com This suggests a potential for HMTD to contaminate downstream water bodies. tandfonline.comtandfonline.com The degradation in water is influenced by factors like hydrolysis and photolysis. nih.gov

In soil and sediment , the fate of HMTD is influenced by adsorption to soil particles, which can affect its mobility and bioavailability for microbial degradation. nih.govdtic.mil The presence of organic carbon, clay minerals, and the redox potential of the soil are key factors controlling its transformation. dtic.milnih.gov Anaerobic conditions, in particular, have been shown to enhance the degradation of other explosives and may play a role in HMTD transformation. nih.gov The interaction with soil can also lead to the formation of bound residues, where the compound or its degradation products become incorporated into the soil organic matter. nih.gov

Impact of Environmental Parameters (e.g., Humidity, Temperature, pH) on Hexamethylenetriperoxidediamine Fate

Environmental parameters play a critical role in the stability and degradation rate of HMTD.

Humidity: The presence of water can facilitate hydrolysis reactions. Studies on other explosives have shown that increased water content in soil can lead to a decrease in redox potential, which in turn enhances biodegradation. nih.gov While specific data on HMTD is limited, it is reasonable to infer that humidity would influence its degradation pathways. nih.gov

Temperature: HMTD is known to be thermally labile, and its decomposition accelerates at elevated temperatures. hilarispublisher.com Even at ambient temperatures, decomposition occurs, leading to the formation of volatile compounds like formic acid and formaldehyde (B43269). unl.edu Research on other explosives has demonstrated that higher temperatures generally increase the rate of degradation. nih.gov

pH: The pH of the environmental matrix can significantly affect the rate of hydrolysis and other chemical transformations. nih.govdtic.mil For instance, alkaline hydrolysis has been identified as a potential remediation technique for other energetic materials. publications.gc.ca The specific influence of pH on HMTD degradation requires further detailed investigation.

Analytical Methodologies for Environmental this compound Detection

The detection of trace amounts of HMTD in complex environmental samples presents a significant analytical challenge due to its low concentrations and potential for degradation during analysis. nih.govnih.gov

Solid Phase Extraction (SPE) for Trace Enrichment from Aqueous and Solid Samples

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and clean-up of HMTD from environmental samples. tandfonline.comtandfonline.com This method allows for the enrichment of trace levels of the explosive from large volumes of water or soil extracts, thereby increasing the sensitivity of subsequent analytical detection. tandfonline.comtandfonline.com Various SPE cartridges with different sorbent materials have been evaluated for their efficiency in extracting HMTD. tandfonline.com For instance, research has compared cartridges like Bond Abs Elut Nexus, TELOS ENV, TELOS neo PRP, and Oasis HLB for the removal of HMTD from river water. tandfonline.com

Headspace solid-phase microextraction (HS-SPME) is another valuable sampling technique, particularly for analyzing solid samples or post-explosion debris. hilarispublisher.com This method involves exposing a coated fiber to the headspace above the sample, allowing for the collection of volatile and semi-volatile compounds without the use of solvents. hilarispublisher.com It has been successfully used to detect HMTD in soil samples by adsorbing the analyte onto a polydimethylsiloxane (B3030410) (PDMS) fiber, followed by thermal desorption into a gas chromatograph. hilarispublisher.com

Liquid Chromatography-Mass Spectrometry for Environmental Sample Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of thermally labile explosives like HMTD. rsc.orgresearchgate.net Unlike gas chromatography (GC), which often requires high temperatures that can cause HMTD to decompose, LC-MS allows for analysis at or near room temperature. researchgate.net

LC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the detection and quantification of HMTD in complex matrices like soil and groundwater. nih.gov This technique can achieve detection limits in the nanogram to femtogram range. nih.gov The development of LC-MS methods has enabled the detection of HMTD at levels as low as 20 picograms per microliter. rsc.org The use of atmospheric pressure chemical ionization (APCI) in the MS source has also been investigated, revealing temperature-dependent oxidation of HMTD. nih.gov

Below is an interactive data table summarizing a study on the removal of HMTD from river water using different SPE cartridges.

| SPE Cartridge | Analyte | Spiked Concentration (mg/mL) | Average Removal Efficiency (%) |

| Bond Abs Elut Nexus 200 mg, 6 mL | HMTD | 3 | Data not specified |

| TELOS ENV 200 mg, 6 mL | HMTD | 3 | Data not specified |

| TELOS neo PRP 200 mg, 6 mL | HMTD | 3 | Data not specified |

| Oasis HLB 6cc 200 mg | HMTD | 3 | Data not specified |

Note: The specific removal efficiencies for each cartridge were part of the graphical data in the source and are not explicitly stated in the text. tandfonline.com

Theoretical Modeling of Environmental Transformation Processes

Theoretical modeling and computational chemistry offer valuable tools for predicting the environmental fate and degradation pathways of explosives. nih.gov By analyzing the molecular structure of compounds like HMTD, it is possible to predict likely reaction mechanisms and intermediate products. nih.gov

For instance, computational models have been used to elucidate the degradation pathways of other cyclic nitramines, such as RDX. nih.gov These models can predict reactions like hydroxylation and reduction, which are also plausible degradation routes for HMTD given its chemical structure. nih.govnih.gov Such theoretical predictions can guide experimental studies and help in understanding the transformation products that might be formed in the environment. While specific computational studies focused solely on the environmental degradation of HMTD are not extensively detailed in the provided search results, the methodologies applied to similar energetic materials provide a strong framework for future research in this area. nih.gov

Quantum Chemical Insights into Water-Mediated Degradation Mechanisms

Quantum chemical studies, particularly those employing density functional theory (DFT), have provided significant insights into the decomposition pathways of HMTD. uri.eduhuji.ac.il These computational models are crucial for understanding the reaction mechanisms at a molecular level, especially for highly sensitive and reactive compounds like HMTD.

Research has shown that HMTD is significantly destabilized by the presence of water and acids. uri.eduhuji.ac.il A key mechanism identified is a proton-assisted decomposition reaction with water. nih.gov DFT calculations were used to explore the energy differences of transition states and the entropies of intermediates along various potential decomposition pathways. uri.eduhuji.ac.il

In an acidic aqueous environment, the degradation process is initiated by the protonation of the HMTD molecule. A proton can attach to either a nitrogen atom or an oxygen atom. huji.ac.il The subsequent decomposition steps are highly dependent on the site of this initial protonation.

Protonation of Nitrogen: When a proton attaches to one of the bridgehead nitrogen atoms, the primary decomposition step involves the rupture of a carbon-nitrogen (C-N) bond. However, the energy barrier associated with this event is calculated to be significantly high. huji.ac.il

Protonation of Oxygen: In contrast, the decomposition pathway initiated by the protonation of an oxygen atom is much more favorable. The energy barrier for the first step in the decomposition of an oxygen-protonated HMTD molecule is considerably lower than that for the nitrogen-protonated pathway. huji.ac.il

Further computational analysis of relatively stable intermediates has shown that their subsequent decomposition steps proceed through very low energy barriers, often less than 3 kcal/mol, and in some cases with no discernible energy barrier at all. huji.ac.il This indicates a rapid, cascading degradation process once initiated. The study of HMTD decomposition in solution provided evidence for both a proton-assisted reaction with water and an intramolecular decomposition process that is facilitated by water. nih.gov

Table 1: Calculated Energy Barriers for HMTD Decomposition Steps This table summarizes conceptual findings from DFT calculations described in the literature. Specific energy values are highly dependent on the computational model used.

| Decomposition Step | Associated Energy Barrier | Reference |

| C-N Bond Rupture (Nitrogen Protonation) | High | huji.ac.il |

| First Step Post-Decomposition (Oxygen Protonation) | Much Lower than N-Protonation | huji.ac.il |

| Subsequent Steps from Protonated Stable Intermediates | < 3 kcal/mol or no barrier | huji.ac.il |

Conceptual Frameworks for Abiotic and Biotic Transformation Pathways

The environmental transformation of chemical compounds is broadly categorized into abiotic (non-biological) and biotic (biological) processes. nih.gov For HMTD, abiotic degradation is the most extensively documented and appears to be the dominant pathway for its natural attenuation.

Abiotic Transformation Pathways

The primary abiotic degradation pathway for HMTD is hydrolysis, a reaction with water that leads to the breakdown of its molecular structure. nih.govnih.gov This process is significantly accelerated in the presence of acids, such as citric acid, which is often used in its synthesis. uri.eduhuji.ac.il The inherent strain in HMTD's cage-like structure, with its unusual trigonal planar geometry at the nitrogen atoms, contributes to its instability and susceptibility to hydrolysis. wikipedia.orgsciencemadness.org

Studies have demonstrated that HMTD readily decomposes under ambient environmental conditions. nih.gov When stored at high relative humidity (75% to 100% RH) at 60°C, samples of HMTD were found to be completely degraded within two weeks. huji.ac.il The degradation appears to be a stepwise process, with intermediates such as tetramethylene diperoxide diamine dialdehyde (B1249045) (TMDDD) being identified. huji.ac.il

The decomposition of HMTD results in the formation of various volatile organic compounds. researchgate.netresearchgate.net Analysis of the headspace above solid HMTD samples has consistently identified a range of degradation products. The composition and quantity of these volatiles are influenced by factors such as the synthesis method, age of the sample, and environmental conditions like temperature and humidity. nih.govresearchgate.net

Table 2: Common Abiotic Degradation Products of HMTD Detected in Headspace Analysis

| Degradation Product | Relative Abundance / Frequency of Detection | Reference(s) |

| Formic Acid | The most abundant decomposition product. | researchgate.net |

| Formaldehyde | The most commonly detected product across all variables. | researchgate.net |

| Ammonia (B1221849) | Frequently identified volatile product. | nih.gov |

| Trimethylamine (B31210) | Frequently identified volatile product, contributing to a "fishy" odor. dni.gov | nih.govuri.edu |

| Formamides | Commonly detected in headspace. | nih.gov |

| Hexamine | Detected as a degradation product. | researchgate.net |

Thermal decomposition studies further illustrate the abiotic transformation process. At temperatures at or below 150°C, the primary gaseous product is carbon dioxide, along with trimethylamine and ammonia. uri.edu However, at higher temperatures (160°C and above), the decomposition products shift dramatically, with carbon monoxide becoming the major gaseous product instead of carbon dioxide. uri.edu

Table 3: Major Gaseous Products from Thermal Decomposition of HMTD

| Temperature Range | Major Carbonaceous Gas | Minor Carbonaceous Gas | Reference |

| ≤ 150°C | CO₂ (Carbon Dioxide) | - | uri.edu |

| ≥ 160°C | CO (Carbon Monoxide) | CO₂ (Carbon Dioxide) | uri.edu |

Biotic Transformation Pathways

Compared to other energetic materials like TNT and RDX, specific research on the biotic degradation of HMTD is limited in the scientific literature. nih.govresearchgate.net Biotic transformation relies on microorganisms to break down contaminants, which can be used as a source of carbon or nitrogen, or be degraded through cometabolism. nih.govsnu.ac.kr

Q & A

Q. What are the standard synthetic protocols for HMTD in laboratory settings?

HMTD is synthesized by reacting hexamethylenetetramine with hydrogen peroxide (30–35%) in the presence of citric acid as a catalyst. The reaction is typically conducted at 0–5°C to mitigate rapid decomposition. Citric acid sequesters ammonia, a byproduct that otherwise accelerates degradation . Purification involves repeated washing with cold water to remove unreacted precursors, though residual acidity may persist, requiring neutralization for stability .

Q. What analytical methods are recommended for detecting trace HMTD residues?

Liquid chromatography-mass spectrometry (LC/MS) is preferred due to HMTD’s thermal lability, which precludes gas chromatography (GC). Crowson and Beardah (2001) developed an LC/MS method with a detection limit of 20 pg/µL, using atmospheric pressure chemical ionization (APCI) to avoid decomposition . Recent advances in tandem MS (LC-APCI-MS/MS) achieve limits of 0.08 ng for HMTD by monitoring fragmentation patterns (e.g., [M–H]⁺ → m/z 209, 149) .

Q. What key physicochemical properties influence HMTD’s explosive behavior?

HMTD has a detonation velocity of 4,511 m/s at 0.88 g/cm³ and a relative brisance of 0.35, comparable to primary explosives like mercury fulminate . Its sensitivity to friction, shock, and heat (decomposes >75°C) necessitates inert handling environments. The compound’s peroxide bridges contribute to instability, with spontaneous decomposition observed during long-term storage .

Q. What safety protocols are critical for handling HMTD in laboratory settings?

Storage in airtight, opaque containers at sub-ambient temperatures (-20°C) minimizes degradation. Deactivation protocols for peroxide-forming compounds, such as dilution with inert solvents (e.g., acetone) followed by controlled neutralization, are recommended . Avoid metal contacts and static discharge during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for HMTD?

Discrepancies arise from variations in synthesis purity and storage conditions. Stability studies should employ differential scanning calorimetry (DSC) to quantify decomposition enthalpy (ΔH) under controlled humidity and temperature. Marsh et al. (2015) linked instability to residual acidity, advocating for pH-neutral post-synthesis washes . Parallel analysis via Raman spectroscopy can track peroxide bond degradation over time .

Q. What methodological optimizations improve HMTD detection in post-blast residues?